Cas no 140639-94-7 (3-(1,3-dioxolan-2-yl)phenylmethanol)

3-(1,3-Dioxolan-2-yl)phenylmethanol is a versatile chemical intermediate featuring a hydroxymethyl group attached to a phenyl ring substituted with a 1,3-dioxolane moiety. The dioxolane group enhances stability under acidic conditions while offering selective reactivity for further functionalization. This compound is particularly useful in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and specialty materials. Its balanced polarity and protective group compatibility make it valuable for multi-step synthetic routes. The hydroxymethyl group allows for straightforward derivatization, enabling applications in cross-coupling reactions, esterifications, or oxidations. The compound’s structural features contribute to its utility in constructing complex molecular architectures with controlled stereochemistry.
3-(1,3-dioxolan-2-yl)phenylmethanol structure
140639-94-7 structure
Product Name:3-(1,3-dioxolan-2-yl)phenylmethanol
CAS No:140639-94-7
MF:C10H12O3
MW:180.200483322144
MDL:MFCD28015580
CID:1295107
PubChem ID:23082920
Update Time:2025-10-19

3-(1,3-dioxolan-2-yl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3-(1,3-dioxolan-2-yl)-
    • 2-(3'-hydroxymethyl)phenyl-1,3-dioxolane
    • 3-(1,3-dioxolan-2-yl)phenylmethanol
    • 3-(1,3-Dioxolan-2-yl)benzenemethanol
    • YYTSEFIKDBVCGF-UHFFFAOYSA-N
    • DB-135235
    • 3-[1,3]dioxolan-2-ylbenzyl alcohol
    • 140639-94-7
    • SCHEMBL6517254
    • 3-(1,3-Dioxolan-2-yl)benzyl alcohol
    • EN300-2583181
    • [3-(1,3-dioxolan-2-yl)phenyl]methanol
    • MDL: MFCD28015580
    • Inchi: 1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2
    • InChI Key: YYTSEFIKDBVCGF-UHFFFAOYSA-N
    • SMILES: O1CCOC1C1C=CC=C(CO)C=1

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69

3-(1,3-dioxolan-2-yl)phenylmethanol Pricemore >>

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Additional information on 3-(1,3-dioxolan-2-yl)phenylmethanol

Comprehensive Overview of 3-(1,3-dioxolan-2-yl)phenylmethanol (CAS No. 140639-94-7): Properties, Applications, and Industry Insights

3-(1,3-dioxolan-2-yl)phenylmethanol (CAS No. 140639-94-7) is a specialized organic compound featuring a dioxolane ring and a phenylmethanol moiety. This unique structure grants it versatile reactivity, making it valuable in synthetic chemistry, pharmaceuticals, and material science. The compound's CAS number 140639-94-7 ensures precise identification in global databases, while its systematic name highlights its functional groups—critical for researchers exploring heterocyclic compounds or alcohol derivatives.

In recent years, the demand for 3-(1,3-dioxolan-2-yl)phenylmethanol has surged due to its role as a building block in drug discovery. Pharmaceutical innovators frequently search for "dioxolane-based intermediates" or "phenylmethanol applications," reflecting its relevance in developing antiviral and anti-inflammatory agents. Its dioxolane ring offers stability under acidic conditions, a trait leveraged in prodrug design—a trending topic in AI-driven drug development forums.

From a synthetic perspective, CAS 140639-94-7 is pivotal in green chemistry initiatives. Researchers prioritize "sustainable synthesis of dioxolanes" or "biodegradable alcohol derivatives," aligning with environmental regulations. The compound’s hydroxyl group enables further functionalization, such as esterification or etherification, catering to high-performance polymer markets. This adaptability positions it as a hotspot in material science discussions.

Analytical challenges surrounding 3-(1,3-dioxolan-2-yl)phenylmethanol often involve chromatographic separation or NMR characterization, common queries in academic circles. Advanced techniques like HPLC-MS are employed to ensure purity, a critical factor for industries adhering to Good Manufacturing Practices (GMP). Meanwhile, its solubility profiles in polar solvents like ethanol or DMSO are frequently tested, addressing formulation needs in cosmetic chemistry.

The commercial landscape for CAS 140639-94-7 is shaped by niche suppliers focusing on high-purity intermediates. Procurement trends reveal searches for "bulk dioxolane derivatives" or "custom synthesis services," emphasizing scalability. Regulatory compliance, particularly REACH and FDA guidelines, further drives its market segmentation, with suppliers highlighting analytical certificates to meet client demands.

Future prospects for 3-(1,3-dioxolan-2-yl)phenylmethanol tie into bio-based chemistry innovations. As industries explore "renewable feedstock derivatives," this compound’s potential in catalysis or biodegradable plastics gains traction. Collaborative R&D efforts, especially in academic-industrial partnerships, are likely to unlock novel applications, reinforcing its status as a multifunctional intermediate.

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